S-(4,6-Diaminopyrimidin-2-yl) benzenecarbothioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
S-(4,6-diaminopyrimidin-2-yl) benzothioate can be synthesized through a nucleophilic substitution reaction involving acyl chloride and thiol or thiophenol . The reaction typically occurs under mild conditions and is characterized by the formation of thioester bonds . The process involves the following steps:
Preparation of Acyl Chloride: Acyl chloride is prepared from the corresponding carboxylic acid using reagents such as thionyl chloride (SOCl₂).
Nucleophilic Substitution: The acyl chloride reacts with thiol or thiophenol in the presence of a base, such as triethylamine, to form the thioester bond.
Industrial Production Methods
While specific industrial production methods for S-(4,6-diaminopyrimidin-2-yl) benzothioate are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
S-(4,6-diaminopyrimidin-2-yl) benzothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thiol or thiophenol, triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Scientific Research Applications
S-(4,6-diaminopyrimidin-2-yl) benzothioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of S-(4,6-diaminopyrimidin-2-yl) benzothioate involves its interaction with specific molecular targets and pathways. For instance, as a photoinitiator, it absorbs UV light and undergoes a photochemical reaction to generate free radicals . These free radicals initiate polymerization reactions, leading to the formation of polymer networks .
Comparison with Similar Compounds
Similar Compounds
S-phenyl thiobenzoate: Similar in structure but with different substituents on the benzene ring.
S-benzoheterocycle thiobenzoates: A class of compounds with similar thioester bonds but varying heterocyclic structures.
Uniqueness
S-(4,6-diaminopyrimidin-2-yl) benzothioate is unique due to its specific combination of a pyrimidine ring with diamino substituents and a benzothioate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
S-(4,6-Diaminopyrimidin-2-yl) benzenecarbothioate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C10H12N4OS
Molecular Weight: 240.30 g/mol
CAS Number: 65349-39-5
The compound features a pyrimidine ring substituted with a thiocarbonyl group, which is believed to contribute to its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Antimicrobial Activity:
- The compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
- Case Study: In vitro studies have shown that this compound effectively inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value indicating effective concentration levels for therapeutic applications.
-
Anticancer Activity:
- Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
- Case Study: A study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM. Flow cytometric analysis revealed that treated cells showed increased annexin V positivity, indicating early apoptotic changes .
Comparative Biological Activity
To contextualize the efficacy of this compound, it is useful to compare it with related compounds:
Compound Name | Type | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | Antimicrobial/Anticancer | 10-30 | Apoptosis induction, cell wall disruption |
9-Aminoacridine | Antimicrobial | 15 | DNA intercalation |
Acriflavine | Antiseptic | 25 | DNA intercalation |
Antimicrobial Studies
A series of experiments conducted on various bacterial strains have confirmed the broad-spectrum antimicrobial activity of this compound. Notably:
- E. coli: Significant growth inhibition observed at concentrations as low as 5 µg/mL.
- Pseudomonas aeruginosa: Effective at concentrations below 10 µg/mL.
Anticancer Studies
In cancer research, this compound has shown promise as a potential therapeutic agent:
- Cell Lines Tested:
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results indicated that treatment with the compound resulted in substantial decreases in cell viability and induced apoptosis through mitochondrial pathways.
Properties
CAS No. |
65349-39-5 |
---|---|
Molecular Formula |
C11H10N4OS |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
S-(4,6-diaminopyrimidin-2-yl) benzenecarbothioate |
InChI |
InChI=1S/C11H10N4OS/c12-8-6-9(13)15-11(14-8)17-10(16)7-4-2-1-3-5-7/h1-6H,(H4,12,13,14,15) |
InChI Key |
YXGWWXQRHOMGJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=NC(=CC(=N2)N)N |
Origin of Product |
United States |
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